4-(プロプ-2-イン-1-イルオキシ)安息香酸

概要

説明

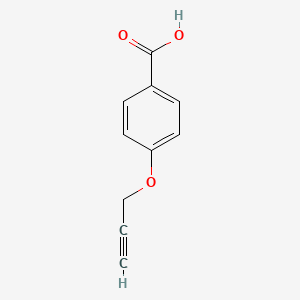

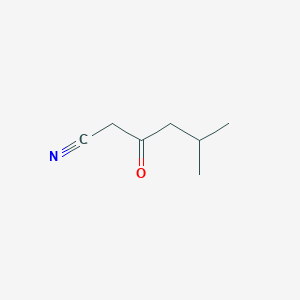

4-(Prop-2-yn-1-yloxy)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a propargyloxy substituent attached to the benzene ring. This functional group is known for its reactivity and is often used in various chemical synthesis processes due to its ability to participate in a wide range of chemical reactions.

Synthesis Analysis

The synthesis of 4-(Prop-2-yn-1-yloxy)benzoic acid has been achieved using a phase transfer catalyst in an aqueous medium. The process involves the reaction of 4-hydroxylbenzoic acid with 3-bromopropyne in the presence of PEG 600, sodium hydroxide, and water at 75°C for 72 hours. This method has been shown to yield the product with an efficiency of up to 85% under optimal conditions .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-(Prop-2-yn-1-yloxy)benzoic acid is not detailed in the provided papers, related compounds have been studied using various spectroscopic techniques. For instance, azo-benzoic acids have been characterized using NMR, UV-VIS, and IR spectroscopy, and their molecular structures have been optimized using density functional theory . Similarly, the crystal structures of other benzoic acid derivatives have been determined using X-ray crystallography, providing insights into their molecular geometries .

Chemical Reactions Analysis

The propargyloxy group in 4-(Prop-2-yn-1-yloxy)benzoic acid is known to undergo various chemical reactions. For example, the azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . Additionally, the synthesis of related compounds involves reactions such as alkylation, condensation, and benzannulation, which are key steps in forming the benzene ring and introducing various substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Prop-2-yn-1-yloxy)benzoic acid can be inferred from the properties of similar compounds. For instance, the solubility of azo-benzoic acids in organic solvents and their behavior in mixed solvent systems have been studied . The synthesis of other benzoic acid derivatives has provided information on their yields, purity, and optimal reaction conditions, which are important for understanding their physical properties and reactivity .

科学的研究の応用

化学プローブ合成

4-(プロプ-2-イン-1-イルオキシ)安息香酸: は、化学プローブの合成に使用されます。これらのプローブは、研究者が生物学的プロセスを追跡することを可能にする分子生物学において不可欠なツールです。 この化合物は、光活性化されたベンゾフェノン、クリックケミストリーのためのアルキンタグ、およびカルボン酸合成ハンドルを含む三官能性ビルディングブロックとして機能します .

クリックケミストリー

4-(プロプ-2-イン-1-イルオキシ)安息香酸 に存在するアルキン基は、クリックケミストリーアプリケーションにおいて貴重な試薬となります。 クリックケミストリーは、生体適合性の化学反応のクラスであり、バイオコンジュゲーションで広く使用されています。バイオコンジュゲーションは、2つの分子を結合するプロセスであり、創薬や生体分子の標識によく使用されます .

架橋試薬

この化合物は、ベンゾフェノン基の存在により、架橋試薬としても使用されます。 架橋とは、2つ以上の分子を結合するプロセスであり、タンパク質間相互作用の研究や、構造解析のための多タンパク質複合体の安定化に役立ちます .

光薬理学

4-(プロプ-2-イン-1-イルオキシ)安息香酸 に含まれる光活性化されたベンゾフェノン基は、光薬理学に使用できます。 この分野には、光を使用して薬理学的薬剤の活性を制御することが含まれ、光によって活性化または不活性化できる治療法の開発に潜在的な用途があります .

材料科学

材料科学において、4-(プロプ-2-イン-1-イルオキシ)安息香酸 は、材料の表面特性を改変するために使用できます。 カルボン酸基は、材料の表面基と共有結合を形成し、疎水性または親水性を変化させることができ、特定の特性を持つ新しい材料の開発に重要です .

有機合成

最後に、4-(プロプ-2-イン-1-イルオキシ)安息香酸 は、有機合成における汎用性の高いビルディングブロックです。さまざまな合成経路を通じて、複雑な有機分子を構築するために使用できます。 この化合物の官能基は、複数の反応点が可能になり、幅広い化学構造の合成を可能にします .

作用機序

Target of Action

It is used as a chemical probe in synthesis, suggesting that it may interact with a variety of biological targets .

Mode of Action

4-(Prop-2-yn-1-yloxy)benzoic acid is a trifunctional building block that contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a photoactivation mechanism, leading to covalent bonding and potential downstream effects .

Biochemical Pathways

Given its role in chemical probe synthesis, it is likely that the compound could influence a variety of pathways depending on the ligand or pharmacophore to which it is attached .

Result of Action

The molecular and cellular effects of 4-(Prop-2-yn-1-yloxy)benzoic acid’s action are likely to be diverse, given its role as a building block in chemical probe synthesis . The exact effects would depend on the specific biological target and the ligand or pharmacophore to which the compound is attached .

Action Environment

Given its photoactivation mechanism, factors such as light exposure could potentially influence its action .

Safety and Hazards

特性

IUPAC Name |

4-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFYYZJGIFWLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389013 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21926-55-6 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)